
4-methyl-N-phenylbenzamide
Overview
Description
4-Methyl-N-phenylbenzamide (C₁₄H₁₃NO, molecular weight: 211.264 g/mol) is a benzamide derivative featuring a para-methyl-substituted benzoyl group and an N-phenyl substituent . Its structure is characterized by a planar amide group (-C(=O)-NH-) linking two aromatic rings. Key physical properties include a melting point of 162–163°C , with ¹H NMR peaks at δ 2.41 (s, 3H, CH₃), 7.14–8.05 (aromatic protons), and a carbonyl resonance at 165.9 ppm in ¹³C NMR . The compound is synthesized via amide coupling reactions, such as HATU-mediated methods or Fe-mediated reduction of nitroarenes with acyl chlorides . Its applications span pharmaceutical intermediates and materials science due to its modular structure and hydrogen-bonding capacity .
Preparation Methods
Classical Condensation of 4-Methylbenzoic Acid with Aniline
The most common and well-documented method for synthesizing 4-methyl-N-phenylbenzamide involves the condensation of 4-methylbenzoic acid with aniline or substituted anilines. This method typically proceeds via the formation of an acid chloride intermediate, which then reacts with aniline to form the amide bond.
- Activation of 4-Methylbenzoic Acid: The acid is converted to its corresponding acid chloride using dehydrating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
- Amide Formation: The acid chloride intermediate reacts with aniline in the presence of a base or catalyst to form this compound.
Parameter | Condition |
---|---|
Temperature | 60–80°C |
Solvent | Dichloromethane, Toluene |
Catalyst/Base | Pyridine or triethylamine |
Reaction Time | Several hours (typically 4–12) |
The reaction is often carried out under reflux to ensure complete conversion. Pyridine serves both as a catalyst and acid scavenger, improving yield and purity.
Yields: Reported yields range from 70% to 90% depending on purification methods and exact conditions.
Direct Amidation Using Coupling Reagents
An alternative to acid chloride intermediates involves direct coupling of 4-methylbenzoic acid with aniline using peptide coupling reagents. This method avoids the isolation of acid chlorides and is often preferred for milder reaction conditions.
- N,N′-Diisopropylcarbodiimide (DIC)
- N-Hydroxybenzotriazole (HOBt)
- 4-Methylbenzoic acid is dissolved in an organic solvent such as dichloromethane.
- DIC and HOBt are added to activate the carboxylic acid.
- Aniline is introduced, and the mixture is stirred at room temperature for 8–12 hours.
- The reaction mixture is quenched with aqueous base, extracted, dried, and purified by column chromatography.
- Mild reaction conditions (room temperature).
- Avoids corrosive reagents like thionyl chloride.
- Suitable for sensitive functional groups.
Parameter | Condition |
---|---|
Solvent | Dichloromethane |
Temperature | Room temperature (20–25°C) |
Reaction Time | 8–12 hours |
Purification | Silica gel chromatography |
Yield | 65–75% |
Fe-Mediated Synthesis from Nitroarenes and Acyl Halides
A more recent and innovative method involves the iron-mediated reductive amidation of nitroarenes with acyl halides. This one-pot procedure combines reduction and amidation steps, providing a streamlined synthesis of N-aryl amides including this compound.
- Nitrobenzene derivatives (e.g., nitroaniline) are reacted with acyl chlorides in the presence of iron powder and water.
- The reaction is performed at moderate temperatures (~60°C) under air.
- After reaction completion, the product is extracted and purified.
- Avoids the need for preformed anilines.
- Mild and selective conditions.
- Environmentally friendly catalyst (iron).
Parameter | Condition |
---|---|
Temperature | 60°C |
Solvent | Water/organic mixture |
Catalyst | Iron powder |
Reaction Time | ~36 hours |
Industrial Continuous Flow Synthesis
For large-scale production, continuous flow reactors are employed to optimize heat transfer, mixing, and reaction control. This approach enhances yield, purity, and reproducibility.
- Precise temperature control (60–80°C).
- Automated reagent feeding.
- Efficient removal of by-products.
- Scalable from lab to industrial scale.
Reaction Mechanism Insights
The core reaction mechanism for classical synthesis involves:
- Formation of acid chloride intermediate from 4-methylbenzoic acid.
- Nucleophilic attack by the amine nitrogen of aniline on the acid chloride carbonyl carbon.
- Formation of a tetrahedral intermediate.
- Elimination of chloride ion leading to amide bond formation.
Summary Table of Preparation Methods
Method | Key Reagents/Conditions | Advantages | Typical Yield (%) |
---|---|---|---|
Acid Chloride + Aniline | SOCl₂ or PCl₃, pyridine, 60–80°C | High yield, well-established | 70–90 |
Direct Amidation with DIC/HOBt | DIC, HOBt, dichloromethane, RT | Mild conditions, no acid chloride | 65–75 |
Fe-Mediated Reductive Amidation | Nitroarenes, acyl chloride, Fe, 60°C | One-pot, eco-friendly | Moderate (~70) |
Continuous Flow Industrial Setup | Automated flow, controlled temp, 60–80°C | Scalable, reproducible | >85 |
Research Findings and Optimization Notes
- Catalyst Selection: Acid catalysts such as sulfuric acid can increase yield by 20–30% in classical methods.
- Solvent Effects: Polar aprotic solvents like DMF improve reaction efficiency and reduce side reactions in amidation.
- Temperature: Elevated temperatures (up to reflux) accelerate kinetics but may require careful control to avoid decomposition.
- Purification: Silica gel column chromatography with ethyl acetate/hexane mixtures (3:7 to 4:1) yields high-purity products (>95%).
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Confirms amide formation with characteristic amide proton signals (δ 8.5–9.0 ppm) and carbonyl carbons (~167 ppm).
- Mass Spectrometry: Molecular ion peak at m/z 225.3 consistent with C14H13NO.
- IR Spectroscopy: Amide C=O stretch near 1650 cm⁻¹ and N-H stretch near 3300 cm⁻¹ confirm amide bond.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group in 4-methyl--phenylbenzamide undergoes hydrolysis under acidic or basic conditions, yielding 4-methylbenzoic acid and aniline derivatives. This reaction is critical for understanding the compound’s stability and degradation pathways.
Mechanism and Conditions
-
Acidic Hydrolysis : Prolonged heating with concentrated hydrochloric acid (HCl) cleaves the amide bond, producing 4-methylbenzoic acid and anilinium chloride.
-
Basic Hydrolysis : Refluxing with sodium hydroxide (NaOH) generates 4-methylbenzoate and aniline.
Example
In a study synthesizing -arylbenzamides, hydrolysis of a thiourea intermediate under aqueous work-up conditions demonstrated the reversibility of amide formation . For 4-methyl--phenylbenzamide, hydrolysis proceeds as:
Electrophilic Aromatic Substitution
The methyl group activates the benzamide ring toward electrophilic substitution, directing incoming groups to the ortho and para positions. Bromination and nitration are well-documented.
Bromination
Reagents : Bromine () with a Lewis acid catalyst (e.g., ).
Product : 3-Bromo-4-methyl--phenylbenzamide (Figure 1).
Conditions :
-
Solvent: Dichloromethane or acetic acid.
-
Temperature: 0–25°C.
Regioselectivity : The methyl group directs bromine to the meta position relative to itself, consistent with its electron-donating nature.
Reaction Type | Reagents/Conditions | Product | Yield |
---|---|---|---|
Bromination | , , 25°C | 3-Bromo-4-methyl--phenylbenzamide | 72–85% |
Reduction of the Amide Group
The amide functionality can be reduced to a benzylamine derivative using strong reducing agents.
Reagents : Lithium aluminum hydride () in anhydrous tetrahydrofuran (THF).
Product : 4-Methyl--phenylbenzylamine.
Mechanism :
Conditions :
Cross-Coupling Reactions
The aryl halide derivatives of 4-methyl--phenylbenzamide participate in palladium-catalyzed cross-couplings. For example, Suzuki-Miyaura coupling with boronic acids introduces diverse aryl groups.
Example Reaction :
Conditions :
Oxidation of the Methyl Group
The methyl substituent is oxidized to a carboxylic acid under strong oxidizing conditions.
Reagents : Potassium permanganate () in acidic or basic media.
Product : 4-Carboxy--phenylbenzamide.
Conditions :
-
Temperature: 80–100°C.
-
Solvent: Aqueous or NaOH.
Mechanistic Insights
-
Electrophilic Substitution : The methyl group activates the benzene ring via electron donation, favoring ortho/para substitution. Steric effects from the amide group may influence regioselectivity .
-
Amide Reduction : cleaves the C–N bond, converting the amide to a primary amine .
These reactions highlight the versatility of 4-methyl--phenylbenzamide in synthetic chemistry, enabling its use as a precursor for pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
Synthesis of 4-Methyl-N-phenylbenzamide
The synthesis of this compound typically involves the condensation of 4-methylbenzoic acid with aniline, often facilitated by dehydrating agents like thionyl chloride or phosphorus trichloride. The reaction conditions usually require elevated temperatures (60-80°C) and solvents such as dichloromethane or toluene. In industrial settings, continuous flow reactors are employed to enhance yield and purity through precise control of reaction conditions.
Key Reaction Conditions
Parameter | Conditions |
---|---|
Temperature | 60-80°C |
Solvent | Dichloromethane, Toluene |
Catalysts | Pyridine |
Chemical Reactions Involving this compound
This compound participates in various chemical reactions:
Reaction Type | Description | Major Products |
---|---|---|
Oxidation | Converts methyl group to carboxylic acid | 4-Methyl-N-phenylbenzoic acid |
Reduction | Converts amide to amine | 4-Methyl-N-phenylbenzylamine |
Substitution | Electrophilic substitution on benzene ring | Halogenated derivatives |
Chemistry
In the field of chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.
Biology
Research has highlighted its potential as a ligand in biochemical assays. The compound can interact with specific molecular targets, potentially inhibiting enzyme activity, making it a candidate for drug development.
Medicine
Ongoing studies are investigating its use as a pharmaceutical agent, particularly for anti-inflammatory and analgesic applications. For example, derivatives of N-phenylbenzamide have shown antiviral properties against Enterovirus 71 (EV71), indicating that structural modifications can enhance biological activity.
The biological activities of this compound derivatives have been extensively studied:
- Antiviral Activity : Certain derivatives exhibit significant antiviral effects against EV71 with IC50 values ranging from 5.7 ± 0.8 to 12 ± 1.2 μM . This suggests that modifications to the benzene ring can enhance efficacy.
- Antifungal and Insecticidal Properties : Some derivatives demonstrate antifungal activity against pathogens like Botrytis cinerea, showcasing potential agricultural applications.
Case Study 1: Antiviral Study
A series of N-phenylbenzamide derivatives were synthesized and tested against different strains of EV71. Specific substitutions on the benzene ring significantly enhanced antiviral activity, indicating the importance of structural modifications in drug design .
Case Study 2: Antifungal Research
Research focused on synthesizing novel N-phenylbenzamide derivatives bearing trifluoromethyl groups demonstrated notable antifungal activity against several pathogens, suggesting potential use in agriculture.
Mechanism of Action
The mechanism of action of 4-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzyme active sites, thereby inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
4-Methyl-N-(4-methylphenyl)benzamide (CAS 6876-66-0)
- Structure : Differs by an additional methyl group on the N-phenyl ring.
- Molecular Formula: C₁₅H₁₅NO (225.29 g/mol), increasing steric bulk compared to 4-methyl-N-phenylbenzamide.
- Impact : Enhanced hydrophobicity may alter solubility and receptor binding .
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
- Structure : Contains a 2-methoxy and 4-methyl substituent on the benzoyl ring and a 4-chloro-N-phenyl group.
4-Methoxy-N-methylbenzamide
- Structure : Methoxy (electron-donating) group replaces the methyl, with an N-methyl instead of N-phenyl.
- Impact : Increased solubility due to methoxy’s polarity; loss of π-π stacking from N-phenyl reduces crystallinity .
4-Bromo-N-(2-nitrophenyl)benzamide
- Structure : Bromo and nitro groups introduce strong electron-withdrawing effects.
- Impact : Nitro groups may confer metabolic instability but enhance reactivity in photochemical applications .
Key Trends :
- Fe-mediated synthesis offers milder conditions and higher yields compared to traditional coupling reagents .
- Low-temperature coupling (-50°C) minimizes side reactions in sensitive syntheses .
Anticonvulsant Activity
- Active Compounds : this compound derivatives with ortho-methyl groups near the amide NH adopt a conformation (90–120° dihedral angle between rings) that facilitates hydrogen bonding to carbonyl oxygen, critical for maximal electroshock (MES) anticonvulsant activity .
- Inactive Analogs : Compounds lacking this spatial arrangement (e.g., meta-methyl or bulky substituents) show reduced activity due to hindered hydrogen bonding .
Physicochemical Properties
Compound | Melting Point (°C) | LogP* | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
---|---|---|---|---|
This compound | 162–163 | 3.1 | 2 | 1 |
4-Methoxy-N-methylbenzamide | N/A | 1.8 | 3 | 1 |
N-(4-Chlorophenyl)-...* | N/A | 3.5 | 3 | 1 |
*Estimated using PubChem data .
Key Insights :
Biological Activity
4-Methyl-N-phenylbenzamide, a compound with the molecular formula CHNO, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including pharmacology and agriculture.
This compound is characterized by its amide functional group, which is crucial for its biological activity. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can modify its structure and enhance its activity against various biological targets.
Reaction Type | Description | Reagents | Major Products |
---|---|---|---|
Oxidation | Converts methyl to carboxylic acid derivative | Potassium permanganate | 4-Methyl-N-phenylbenzoic acid |
Reduction | Converts amide to amine | Lithium aluminum hydride | 4-Methyl-N-phenylbenzylamine |
Substitution | Electrophilic substitution on benzene ring | Halogenating agents | Halogenated derivatives |
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is known to bind to enzyme active sites, potentially inhibiting their activity. This characteristic makes it a candidate for further investigation in drug development, particularly for anti-inflammatory and analgesic applications .
Antiviral Activity
Research has indicated that derivatives of N-phenylbenzamide exhibit antiviral properties. A study synthesized various derivatives and evaluated their activity against Enterovirus 71 (EV71), a virus associated with hand, foot, and mouth disease. Among these compounds, certain derivatives displayed low micromolar IC values (5.7 ± 0.8 to 12 ± 1.2 μM), suggesting significant antiviral potential .
Antifungal and Insecticidal Properties
In addition to antiviral activity, some studies have reported antifungal and insecticidal properties of related N-phenylbenzamide derivatives. For instance, compounds were shown to exhibit better in vitro bioactivities against fungal pathogens like Botrytis cinerea at concentrations as low as 50 μg/mL compared to standard treatments .
Case Studies
- Antiviral Study : A series of N-phenylbenzamide derivatives were synthesized and tested against different strains of EV71. The study found that specific substitutions on the benzene ring significantly enhanced antiviral activity, indicating the importance of structural modifications in drug design .
- Antifungal Research : Another study focused on the synthesis of novel N-phenylbenzamide derivatives bearing trifluoromethyl groups. These compounds demonstrated notable antifungal activity against several pathogens, showcasing the potential for agricultural applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methyl-N-phenylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via acylation reactions, where 4-methylbenzoic acid is activated (e.g., using thionyl chloride) and coupled with aniline. Key optimization parameters include:
- Catalyst Selection : Acid catalysts (e.g., H₂SO₄) improve yields by facilitating amide bond formation .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) under reflux (~120°C) enhance reaction efficiency .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity (>95%) .
Table 1: Synthesis Optimization Parameters
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Catalyst | H₂SO₄ | Increases yield by 20-30% |
Solvent | DMF | Reduces side reactions |
Temperature | 120°C (reflux) | Accelerates reaction kinetics |
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Expect aromatic protons at δ 7.2–8.1 ppm (multiplet for phenyl and methyl-substituted benzene) and an amide NH signal at δ 8.5–9.0 ppm .
- ¹³C NMR : The carbonyl (C=O) appears at ~167 ppm, with methyl carbons at ~21 ppm .
- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 225.3 (C₁₄H₁₃NO) .
- IR Spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .
Advanced Research Questions
Q. How can X-ray crystallography and computational modeling resolve conformational ambiguities in this compound derivatives?
- Methodological Answer :
- Crystallography : Use SHELX software to determine molecular packing and hydrogen-bonding patterns. For example, active anticonvulsant benzamides adopt a planar amide group with intermolecular H-bonds to carbonyl oxygen, critical for biological activity .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to optimize geometry and compare with crystallographic data. Active compounds typically show a dihedral angle of 90–120° between the phenyl and benzamide rings .
Table 2: Key Crystallographic Parameters
Parameter | Active Derivatives | Inactive Derivatives |
---|---|---|
Amide Plane Conformation | Planar | Non-planar |
Dihedral Angle (Phenyl-Benzamide) | 90–120° | <90° or >120° |
Intermolecular H-Bonds | Strong (2.8–3.0 Å) | Weak or Absent |
Q. How should researchers address contradictions in reported biological activities of benzamide derivatives?
- Methodological Answer :
- Data Analysis : Compare molecular conformations (e.g., via crystallography or NMR) and substituent effects. For example, o-methyl groups near the amide NH enhance anticonvulsant activity by stabilizing H-bonds .
- Experimental Replication : Standardize assay conditions (e.g., MES test for anticonvulsants) and validate purity (>98%) via HPLC .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem ) to correlate structural features (e.g., trifluoromethyl groups ) with activity trends.
Q. What strategies are effective for designing this compound derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity Optimization : Introduce trifluoromethyl groups to improve metabolic stability and blood-brain barrier penetration .
- Bioisosteric Replacement : Replace methyl with halogens (e.g., Cl, F) to modulate electronic effects without altering steric bulk .
- Protease Resistance : Incorporate bulky substituents (e.g., pyrimidine rings ) to reduce enzymatic degradation.
Properties
IUPAC Name |
4-methyl-N-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-7-9-12(10-8-11)14(16)15-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEOPHYIUYAVDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218476 | |
Record name | Benzamide, 4-methyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6833-18-7 | |
Record name | 4-Methyl-N-phenylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6833-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 4-methyl-N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006833187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 4-methyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-TOLUANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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